1-Aziridineethanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 145379. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

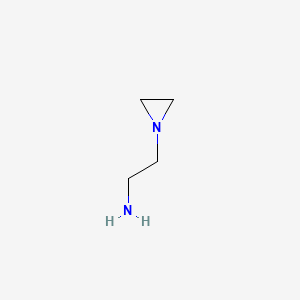

2D Structure

3D Structure

Properties

IUPAC Name |

2-(aziridin-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2/c5-1-2-6-3-4-6/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDGFGPIFBOTJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00193229 | |

| Record name | Aziridine, 1-(2-aminoethyl)- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4025-37-0 | |

| Record name | 1-Aziridineethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004025370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Aziridineethanamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145379 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aziridine, 1-(2-aminoethyl)- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Aziridineethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Aziridineethanamine (IUPAC name: 2-(aziridin-1-yl)ethanamine), a valuable building block in medicinal chemistry and drug development. This document details a potential synthetic route, outlines key characterization data, and provides the necessary diagrams and protocols for laboratory application.

Synthesis of this compound

A plausible and established method for the synthesis of aziridines from β-amino alcohols is the Wenker synthesis. This methodology can be adapted for the preparation of this compound from N-(2-hydroxyethyl)ethylenediamine. The reaction proceeds in two main stages: the formation of a sulfate ester intermediate, followed by an intramolecular cyclization under basic conditions.

Reaction Scheme:

Experimental Protocol: Modified Wenker Synthesis

This protocol is an adaptation of the improved and milder Wenker synthesis, which is suitable for a broader range of amino alcohols.[1][2][3][4][5]

Materials:

-

N-(2-hydroxyethyl)ethylenediamine

-

Chlorosulfonic acid (ClSO3H)

-

Sodium carbonate (Na2CO3)

-

Diethyl ether (or other suitable organic solvent)

-

Anhydrous magnesium sulfate (or other suitable drying agent)

-

Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)

Procedure:

Step 1: Formation of the Sulfate Ester

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-(2-hydroxyethyl)ethylenediamine in a suitable inert solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add chlorosulfonic acid dropwise to the cooled solution with vigorous stirring. Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete esterification.

-

The resulting sulfate ester may precipitate from the solution. If so, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

Step 2: Intramolecular Cyclization

-

Dissolve the crude sulfate ester from Step 1 in water.

-

Add a saturated aqueous solution of sodium carbonate to the mixture. The use of a non-nucleophilic base like sodium carbonate is recommended to minimize side reactions.[4]

-

Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir for several hours until the reaction is complete (monitoring by TLC or GC-MS is recommended).

-

Cool the reaction mixture to room temperature.

Step 3: Extraction and Purification

-

Extract the aqueous solution multiple times with a suitable organic solvent such as diethyl ether.

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be further purified by vacuum distillation to obtain the final product.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the this compound synthesis.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes key physical and spectroscopic data.

| Property | Value |

| Molecular Formula | C₄H₁₀N₂ |

| Molecular Weight | 86.14 g/mol |

| IUPAC Name | 2-(aziridin-1-yl)ethanamine |

| CAS Number | 4025-37-0 |

| Boiling Point | 128.7 °C at 760 mmHg |

| Density | 1.006 g/cm³ |

Spectroscopic Data

The following tables present the expected spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.8 | t | 2H | -N-CH₂ -CH₂-NH₂ |

| ~2.6 | t | 2H | -N-CH₂-CH₂ -NH₂ |

| ~1.5 | s | 4H | Aziridine ring protons |

| ~1.3 | br s | 2H | -NH₂ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~55 | -N-CH₂ -CH₂-NH₂ |

| ~40 | -N-CH₂-CH₂ -NH₂ |

| ~30 | Aziridine ring carbons |

Note: The chemical shifts for the protons and carbons of the ethylamine chain attached to the aziridine ring are influenced by the nitrogen atoms and may vary depending on the solvent and concentration. The provided values are estimates based on related structures.

FTIR (Fourier-Transform Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3250 | Medium | N-H stretch (primary amine) |

| 2950 - 2850 | Strong | C-H stretch (aliphatic) |

| 1650 - 1580 | Medium | N-H bend (scissoring) |

| ~1270 | Medium | C-N stretch (aziridine ring) |

| 850 - 750 | Medium | N-H wag (primary amine) |

Note: The C-N stretching vibration of the aziridine ring is a characteristic peak.[6]

MS (Mass Spectrometry) Data

| m/z Ratio | Relative Intensity | Fragmentation |

| 86 | Moderate | [M]⁺ (Molecular ion) |

| 56 | High | [M - CH₂NH₂]⁺ (Loss of the aminoethyl group) |

| 43 | High | [CH₂=N(CH₂)₂]⁺ (Aziridinyl-methyl cation) |

| 30 | High | [CH₂NH₂]⁺ (Aminomethyl cation) |

Note: The fragmentation pattern of amines is often dominated by α-cleavage, leading to the formation of stable iminium ions.

Characterization Workflow Diagram

The following diagram outlines the logical flow for the characterization of the synthesized product.

Safety Considerations

This compound, like many aziridine-containing compounds, should be handled with caution as it is a potentially hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt the provided protocols to their specific laboratory conditions.

References

Technical Guide: Physicochemical Properties of 1-Aziridineethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Aziridineethanamine (CAS No: 4025-37-0). The information is compiled from various public sources and is intended to serve as a foundational resource for professionals in research and development. This document includes tabulated quantitative data, detailed experimental protocols for property determination, and workflow visualizations to aid in experimental design and data interpretation.

Chemical Identity and Structure

-

IUPAC Name: 2-(aziridin-1-yl)ethan-1-amine

-

Synonyms: N-(2-Aminoethyl)aziridine, 1-(2-Aminoethyl)aziridine, 2-ethyleniminoethylamine[1]

-

Molecular Formula: C₄H₁₀N₂[2]

-

Molecular Weight: 86.14 g/mol [2]

-

Chemical Structure:

Physicochemical Properties

General and Physical Properties

| Property | Value | Source(s) |

| Physical State | Liquid (at 25°C) | Inferred from boiling point |

| Appearance | Colorless oil | [1] |

| Boiling Point | 126-128.7 °C (at 760 mmHg) | [1][3] |

| Melting Point | Data not available for free base* | - |

| Density | 0.9204 - 1.006 g/cm³ (at 25°C) | [1][3] |

| Flash Point | 28.5 °C | [3] |

| Vapor Pressure | 10.5 mmHg (at 25°C) | [4] |

*Note: A melting point of 125-127 °C is reported by some suppliers, but this is likely for a salt form (e.g., hydrochloride) and not the free base, which is a liquid at room temperature.[1]

Acid-Base and Solubility Properties

| Property | Value | Source(s) |

| pKa (Predicted) | 10.14 ± 0.10 | [1] |

| Solubility | Water: Miscible (expected for small amines) Methanol: Slightly Soluble Ethyl Acetate: Slightly Soluble | [1] |

| LogP (Computed) | -0.9 | [5] |

| Stability | Hygroscopic | [1] |

Experimental Protocols

This section details the methodologies for determining key physicochemical properties of volatile amines like this compound.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a common and effective technique for determining the boiling point of small quantities of a liquid.

Apparatus:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer (-10 to 200 °C range)

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire to attach the test tube to the thermometer

-

Bunsen burner or other heat source

Procedure:

-

Sample Preparation: Add 0.5-1 mL of this compound to the small test tube. Place the capillary tube into the test tube with the open end down.

-

Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Clamp the Thiele tube and fill it with mineral oil so that the side arm is about two-thirds full. Insert the thermometer and sample assembly into the Thiele tube, ensuring the sample is immersed in the oil.

-

Observation: Gently heat the side arm of the Thiele tube. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

Boiling Point Identification: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. Stop heating at this point.

-

Reading: The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. Record this temperature.

-

Verification: Allow the apparatus to cool and repeat the determination to ensure accuracy.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the dissociation constant (pKa) of a substance.

Apparatus:

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette (25 or 50 mL)

-

Beaker (100 mL)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Deionized water

Procedure:

-

Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).

-

Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water (e.g., 20 mg in 40 mL) in the beaker to create a solution of known concentration.

-

Initial Acidification: As this compound is a base, it will be titrated with a strong acid. Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution.

-

Titration: Begin stirring the solution. Add the standardized 0.1 M HCl from the burette in small, precise increments (e.g., 0.1-0.2 mL).

-

Data Collection: After each addition of titrant, allow the pH reading to stabilize and record the pH and the total volume of HCl added. Continue this process well past the equivalence point, where the pH changes most significantly with each addition.

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the curve. This can be found by calculating the first derivative of the curve (ΔpH/ΔV).

-

The pKa is equal to the pH at the half-equivalence point (the volume of HCl added is half of that required to reach the equivalence point).

-

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.

Apparatus:

-

Screw-cap vials or flasks

-

Orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C)

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm)

-

Analytical instrumentation for quantification (e.g., GC-MS, HPLC-UV)

-

Buffer solutions of desired pH

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4). The excess solid ensures that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in the orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved material settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

Sampling: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic particles.

-

Quantification: Dilute the filtered saturated solution to a concentration within the calibrated range of the analytical method. Analyze the concentration of this compound using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS).

-

Calculation: The solubility is the measured concentration of the saturated solution, typically expressed in mg/mL or µg/mL.

Visualized Workflows

As specific signaling pathway data for this compound is not available, the following diagrams illustrate logical experimental workflows for its physicochemical characterization.

Caption: Workflow for Physicochemical Characterization.

Caption: Workflow for Potentiometric pKa Determination.

Conclusion

This compound is a reactive chemical intermediate with a defined set of physicochemical properties. While key data such as boiling point and density are documented, a notable gap exists in publicly available experimental data for its melting point and quantitative solubility. The provided protocols offer standardized methods for researchers to determine these properties in their own laboratories. The workflows presented visually outline the logical steps for a comprehensive characterization, which is crucial for applications in drug development and chemical synthesis where such properties govern reactivity, formulation, and biological interactions.

References

Unraveling the Molecular Machinery: A Technical Guide to the ACE2 Inhibitory Action of 1-Aziridineethanamine

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of N-(2-aminoethyl)-1-aziridine-ethanamine (NAAE) as a potent inhibitor of Angiotensin-Converting Enzyme 2 (ACE2). This document is intended for researchers, scientists, and drug development professionals engaged in cardiovascular research and antiviral therapies.

Executive Summary

N-(2-aminoethyl)-1-aziridine-ethanamine (NAAE) has been identified as a novel, small molecule inhibitor of ACE2. Discovered through in silico molecular docking from a library of approximately 140,000 compounds, NAAE demonstrates significant inhibition of ACE2's enzymatic activity and has been shown to block SARS-CoV spike protein-mediated cell fusion.[1] This dual functionality underscores its potential as a lead compound for the development of therapeutics for both cardiovascular diseases and viral infections that utilize ACE2 as a cellular entry point.

Mechanism of Action: A Dual Approach

The inhibitory action of NAAE on ACE2 is multifaceted, involving direct enzymatic inhibition and allosteric effects that impact viral entry.

2.1. Direct Enzymatic Inhibition:

NAAE directly interferes with the catalytic activity of ACE2. The primary function of ACE2 is to convert angiotensin II, a potent vasoconstrictor, into the vasodilatory peptide angiotensin-(1-7). By inhibiting this enzymatic activity, NAAE can modulate the Renin-Angiotensin System (RAS), a critical pathway in blood pressure regulation.[1]

2.2. Allosteric Inhibition of Viral Entry:

Beyond its enzymatic inhibition, the binding of NAAE to the active site of ACE2 is predicted to induce a conformational change in the enzyme. This structural shift is thought to alter the binding site for the spike protein of coronaviruses, such as SARS-CoV, thereby inhibiting the virus's ability to attach to and enter host cells. This suggests an allosteric mechanism of viral entry inhibition.[1][2]

Quantitative Analysis of Inhibitory Potency

The inhibitory efficacy of NAAE against ACE2 has been quantified through in vitro assays.

| Compound | Predicted Binding Energy (kcal/mol) | IC50 (µM) |

| N-(2-aminoethyl)-1-aziridine-ethanamine (NAAE) | -23.7 | 57 ± 7 |

| Table 1: Quantitative data for NAAE as an ACE2 inhibitor. The predicted binding energy was determined by in silico molecular docking, and the IC50 value was established through in vitro enzymatic assays.[1] |

Molecular Interactions: In Silico Docking Analysis

The initial identification of NAAE as a potential ACE2 inhibitor was achieved through a comprehensive in silico molecular docking study. A library of approximately 140,000 small molecules was screened against the crystal structure of human ACE2. NAAE emerged as the top-scoring compound with a predicted binding energy of -23.7 kcal/mol, indicating a strong theoretical affinity for the ACE2 active site.[1] The docking model suggests that NAAE fits snugly within the catalytic pocket of the enzyme, leading to the observed inhibitory effects.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the initial characterization of NAAE.

5.1. In Silico Molecular Docking:

-

Software: DOCK 5.1.0

-

Target: Crystal structure of human ACE2.

-

Ligand Library: A collection of approximately 140,000 small molecules.

-

Procedure:

-

The active site of ACE2 was defined based on the position of a known inhibitor.

-

A scoring grid was generated to calculate the energy scores of docked small molecules.

-

Each compound from the library was positioned in the active site in 100 different orientations.

-

The binding energies, comprising van der Waals and electrostatic potentials, were calculated for each orientation.

-

Compounds were ranked based on their overall energy scores.[1]

-

5.2. ACE2 Enzymatic Activity Assay:

-

Principle: A fluorogenic peptide substrate is cleaved by ACE2, releasing a fluorescent signal. The rate of this reaction is measured to determine ACE2 activity.

-

Reagents:

-

Recombinant human ACE2

-

Fluorogenic peptide substrate

-

Assay buffer

-

N-(2-aminoethyl)-1-aziridine-ethanamine (NAAE) at various concentrations

-

-

Procedure:

-

Recombinant human ACE2 was incubated with varying concentrations of NAAE.

-

The fluorogenic peptide substrate was added to initiate the enzymatic reaction.

-

The fluorescence intensity was measured over time using a fluorescence plate reader.

-

The rate of substrate cleavage was calculated and compared to a control without the inhibitor.

-

A dose-response curve was generated to determine the IC50 value.

-

5.3. SARS-CoV Spike Protein-Mediated Cell Fusion Assay:

-

Principle: This assay measures the fusion of two cell populations: one expressing the SARS-CoV spike protein and the other expressing the ACE2 receptor. Fusion results in the activation of a reporter gene (β-galactosidase).

-

Cell Lines:

-

Effector cells: 293T cells expressing the SARS-CoV S-glycoprotein.

-

Target cells: 293T cells expressing human ACE2.

-

-

Procedure:

-

293T cells expressing ACE2 were pre-incubated with various concentrations of NAAE for 30 minutes.

-

These treated target cells were then mixed with the effector cells expressing the SARS-CoV S1 protein.

-

The co-cultured cells were incubated to allow for cell-cell fusion.

-

The activity of the β-galactosidase reporter gene was measured to quantify the extent of cell fusion.

-

The results were compared to a control without the inhibitor to determine the effect of NAAE on spike protein-mediated cell fusion.[1]

-

Signaling Pathways and Visualizations

6.1. The Renin-Angiotensin System (RAS):

NAAE's inhibition of ACE2 directly impacts the Renin-Angiotensin System, a crucial hormonal cascade that regulates blood pressure and fluid balance. A simplified diagram of this pathway is presented below.

6.2. Experimental Workflow for Inhibitor Discovery:

The process of identifying NAAE as an ACE2 inhibitor involved a logical progression from computational screening to in vitro validation.

Conclusion and Future Directions

N-(2-aminoethyl)-1-aziridine-ethanamine represents a promising scaffold for the development of novel therapeutics targeting ACE2. Its dual mechanism of action—direct enzymatic inhibition and allosteric blockade of viral entry—makes it a particularly attractive candidate for addressing both cardiovascular and infectious diseases. Further research, including structure-activity relationship studies to optimize potency and selectivity, as well as in vivo efficacy and safety evaluations, is warranted to fully elucidate the therapeutic potential of NAAE and its derivatives.

References

structural analysis of 1-Aziridineethanamine

An In-depth Technical Guide to the Structural Analysis of 1-Aziridineethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 4025-37-0), also known as 2-(aziridin-1-yl)ethanamine, is a bifunctional organic molecule featuring a primary amine and a strained three-membered aziridine ring.[1][2] This unique combination of functional groups makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2][3] The high reactivity of the aziridine moiety, coupled with the nucleophilicity of the primary amine, offers diverse possibilities for chemical modification and the construction of complex molecular architectures.[4] A thorough structural elucidation is paramount for its quality control, reaction monitoring, and for understanding its chemical behavior. This guide provides a comprehensive overview of the analytical techniques employed for the structural characterization of this compound, including detailed experimental protocols and data interpretation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, storage, and for the design of analytical procedures.

| Property | Value | Reference |

| IUPAC Name | 2-(aziridin-1-yl)ethanamine | [1] |

| Synonyms | 1-(2-Aminoethyl)aziridine, N-(2-Aminoethyl)aziridine | [5][6] |

| CAS Number | 4025-37-0 | [1][6][7] |

| Molecular Formula | C₄H₁₀N₂ | [1][6] |

| Molecular Weight | 86.14 g/mol | [1][6][7] |

| Boiling Point | 128.7 °C at 760 mmHg | [2][7] |

| Density | 1.006 g/cm³ | [2][7] |

| Flash Point | 28.5 °C | [2][7] |

| SMILES | C1CN1CCN | [1][5] |

| InChIKey | LSDGFGPIFBOTJI-UHFFFAOYSA-N | [1][7] |

Spectroscopic Analysis

Spectroscopic methods are central to the structural confirmation of this compound. The following sections detail the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) | Notes |

| Aziridine CH₂ (H-1, H-2) | 1.0 - 1.5 | 20 - 25 | Protons and carbons of the strained ring are typically shielded. |

| Methylene CH₂ (H-3) | 2.4 - 2.8 | 45 - 50 | Adjacent to the aziridine nitrogen, resulting in a downfield shift. |

| Methylene CH₂ (H-4) | 2.7 - 3.1 | 40 - 45 | Adjacent to the primary amine nitrogen. |

| Amine NH₂ | 1.5 - 2.5 (broad) | - | Chemical shift is concentration and solvent dependent; exchanges with D₂O. |

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[8]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, spectral width of 10-15 ppm, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024-4096 scans, spectral width of 200-220 ppm, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal. Integrate the ¹H NMR signals to determine proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (primary amine) | 3400 - 3250 | Medium (two bands) |

| C-H Stretch (aliphatic) | 3000 - 2850 | Medium-Strong |

| N-H Bend (scissoring) | 1650 - 1580 | Medium |

| C-N Stretch (amine) | 1250 - 1020 | Medium |

| Aziridine Ring Deformation | ~1230 and ~870 | Medium-Weak |

Note: The presence of two bands in the N-H stretch region is characteristic of a primary amine.[9]

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Place a small drop of neat liquid this compound directly onto the crystal.

-

-

Sample Preparation (Thin Film):

-

Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Gently press the plates together to form a thin liquid film.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

MS provides information on the molecular weight and fragmentation pattern of the molecule, which aids in its identification and structural confirmation.

| m/z | Proposed Fragment | Notes |

| 86 | [C₄H₁₀N₂]⁺• | Molecular Ion (M⁺•) |

| 44 | [C₂H₆N]⁺ | Proposed as [CH₂=NHCH₃]⁺ or [CH₂CH₂NH₂]⁺• fragment. This is a common fragment for ethylamines. |

| 45 | [C₂H₇N]⁺• | Isotopic peak or protonated fragment. |

| 46 | - | Further fragmentation or isotopic contribution. |

Data based on NIST GC-MS data available on PubChem, which lists the top three peaks at m/z 44, 45, and 46.[1]

-

Sample Introduction: Introduce the sample via Gas Chromatography (GC-MS) for volatile compounds or via direct infusion for liquid samples into an Electrospray Ionization (ESI) or Electron Ionization (EI) source.

-

GC-MS: Dilute the sample in a volatile solvent (e.g., methanol or dichloromethane). Inject a small volume (e.g., 1 µL) into the GC, which separates the compound before it enters the mass spectrometer.[8]

-

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation and generate a characteristic fragmentation pattern.

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to deduce the structure of different parts of the molecule.

Visualized Workflows and Structures

Diagrams are crucial for representing complex information concisely. The following sections provide visualizations for the structural features of this compound and a typical workflow for its analysis.

Key Structural Features

The diagram below illustrates the primary functional groups and the numbering convention for this compound.

Experimental Workflow for Structural Elucidation

This workflow outlines the logical steps taken to confirm the structure of a synthesized or isolated sample of this compound.

References

- 1. This compound | C4H10N2 | CID 97697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. This compound Hydrate | CymitQuimica [cymitquimica.com]

- 4. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. veeprho.com [veeprho.com]

- 6. scbt.com [scbt.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. rsc.org [rsc.org]

- 9. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to 1-Aziridineethanamine: Discovery, Synthesis, and Biological Relevance

Abstract

This technical guide provides a comprehensive overview of 1-Aziridineethanamine, a key aziridine-containing compound. It details the historical context of aziridine chemistry, outlines synthetic methodologies for the preparation of this compound, and presents its physicochemical properties in a structured format. Furthermore, this guide explores the significant role of a closely related derivative, N-(2-aminoethyl)-1-aziridineethanamine, as an inhibitor of Angiotensin-Converting Enzyme 2 (ACE2), a critical receptor for SARS-CoV-2 entry into host cells. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to support researchers, scientists, and drug development professionals in their understanding and application of this important molecule.

Introduction: The Aziridine Moiety

Aziridines are three-membered saturated heterocyclic compounds containing a nitrogen atom. The parent compound, aziridine, was first synthesized by Siegmund Gabriel in 1888.[1] The significant ring strain in the aziridine ring makes these compounds highly reactive and thus valuable intermediates in organic synthesis.[1] This reactivity, particularly their susceptibility to ring-opening reactions, has led to their use in the synthesis of a wide variety of more complex nitrogen-containing molecules, including pharmaceuticals.[1]

Physicochemical and Spectroscopic Data of this compound

This compound, also known as N-(2-aminoethyl)aziridine, is a derivative of the parent aziridine. Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 4025-37-0 | [2][3][4] |

| Molecular Formula | C₄H₁₀N₂ | [2][4] |

| Molecular Weight | 86.14 g/mol | [2][4] |

| IUPAC Name | 2-(aziridin-1-yl)ethan-1-amine | [3][4] |

| Synonyms | 1-(2-Aminoethyl)aziridine, (2-Aziridinylethyl)amine, N-(2-Aminoethyl)aziridine | [2][3][4] |

| GC-MS Spectral Data | Available in public databases such as PubChem. |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods common to the preparation of aziridines. Two notable approaches are the Wenker synthesis from β-amino alcohols and a metal-induced dimerization of aziridine.

The Wenker Synthesis

The Wenker synthesis is a classical and effective method for preparing aziridines from β-amino alcohols.[5][6] The process involves the esterification of the amino alcohol to form a sulfate ester, followed by an intramolecular cyclization promoted by a base.[5][6] An improved, milder version of the Wenker synthesis has been developed to be suitable for a wider range of substrates, including those sensitive to the harsh conditions of the traditional method.[7][8]

This protocol is adapted from the improved Wenker synthesis for aziridines.[7][8] The starting material would be 2-(amino)ethanolamine.

Step 1: Esterification

-

Dissolve the β-amino alcohol (e.g., 2-(amino)ethanolamine) in a suitable solvent (e.g., chloroform).

-

Cool the solution in an ice bath.

-

Slowly add chlorosulfonic acid dropwise with stirring.

-

Allow the reaction to proceed at room temperature until completion, monitoring by TLC.

-

The resulting amino alcohol hydrogen sulfate often precipitates and can be collected by filtration.

Step 2: Cyclization

-

Dissolve the isolated amino alcohol hydrogen sulfate in a saturated aqueous solution of sodium carbonate.

-

Heat the mixture (e.g., to 70°C) with stirring for several hours.

-

After cooling to room temperature, extract the aziridine product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by distillation or chromatography as needed.

| Starting Material | Product | Typical Yield Range (for various aziridines) |

| β-Amino Alcohols | N-H Aziridines | 34% - 82%[6] |

Note: The yield is dependent on the specific substrate and reaction conditions.

Caption: Workflow for the Improved Wenker Synthesis of this compound.

Metal-Induced Dimerization of Aziridine

A notable synthesis of N-(2-aminoethyl)aziridine (this compound) involves the metal-induced dimerization of aziridine. In a 2012 study, the reaction of a palladium(II) complex, trans-[Cl₂Pd(HNC₂H₄)₂], with an excess of aziridine in the presence of silver triflate (AgOTf) led to the formation of a new complex containing N-(2-aminoethyl)aziridine as a bidentate ligand.[9][10] This process involves an unexpected insertion and ring-opening reaction of two aziridine molecules.[9][10]

While a detailed mechanistic study was not the focus of the original paper, the formation of the N-(2-aminoethyl)aziridine ligand within the coordination sphere of the metal suggests a template-assisted reaction.

Caption: Workflow for the Metal-Induced Dimerization of Aziridine to form a complex of this compound.

Biological Relevance: Inhibition of ACE2

While this compound itself is an important synthetic building block, a closely related and more complex derivative, N-(2-aminoethyl)-1-aziridineethanamine , has been identified as an inhibitor of Angiotensin-Converting Enzyme 2 (ACE2).[11] This compound was first described in the literature in 2004 as an experimental ACE2 inhibitor investigated for its potential in treating cardiovascular disease and its activity against the Severe Acute Respiratory Syndrome (SARS) coronavirus.[11]

ACE2 Signaling Pathway and SARS-CoV-2 Entry

ACE2 is a key enzyme in the renin-angiotensin system (RAS) and also serves as the primary receptor for the spike (S) protein of SARS-CoV-2, the virus that causes COVID-19.[12][13][14] The binding of the viral S protein to ACE2 initiates a cascade of events leading to the fusion of the viral and host cell membranes, allowing the virus to enter the cell.[12][13][14]

The key steps in this pathway are:

-

Binding: The receptor-binding domain (RBD) of the SARS-CoV-2 spike protein binds to the extracellular domain of ACE2 on the surface of host cells.[12][13]

-

Proteolytic Cleavage: Host proteases, such as TMPRSS2, cleave the spike protein, which is essential for activating it for membrane fusion.[12][14]

-

Membrane Fusion: The activated spike protein mediates the fusion of the viral envelope with the host cell membrane.

-

Viral Entry: The viral genetic material is released into the host cell, initiating replication.

Mechanism of Inhibition by N-(2-aminoethyl)-1-aziridineethanamine

N-(2-aminoethyl)-1-aziridineethanamine is proposed to act as an ACE2 inhibitor.[11] By binding to ACE2, it may induce a conformational change in the enzyme, thereby preventing the binding of the SARS-CoV S-glycoprotein.[11] This inhibition of the initial virus-receptor interaction is a critical step in preventing viral entry and subsequent infection.

Signaling Pathway Diagram: SARS-CoV-2 Entry and Inhibition

Caption: SARS-CoV-2 entry via the ACE2 pathway and its inhibition by N-(2-aminoethyl)-1-aziridineethanamine.

Conclusion

This compound is a versatile chemical entity with importance in both synthetic chemistry and pharmacology. Its synthesis, achievable through established methods like the Wenker synthesis and novel metal-mediated reactions, provides a platform for further chemical exploration. The discovery of a closely related derivative as an inhibitor of the ACE2 receptor highlights the potential of aziridine-containing molecules in the development of therapeutics for viral diseases such as COVID-19. This guide provides a foundational understanding for researchers to build upon in their work with this significant class of compounds.

References

- 1. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. veeprho.com [veeprho.com]

- 4. This compound | C4H10N2 | CID 97697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Wenker synthesis - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. An Improved and Mild Wenker Synthesis of Aziridines [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 10. Synthesis, structural characterization, antimicrobial and cytotoxic effects of aziridine, 2-aminoethylaziridine and azirine complexes of copper(ii) and palladium(ii) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. N-(2-aminoethyl)-1-aziridineethanamine | C6H15N3 | CID 98888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Inhibition of SARS-CoV-2 entry through the ACE2/TMPRSS2 pathway: a promising approach for uncovering early COVID-19 drug therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Closer Look at ACE2 Signaling Pathway and Processing during COVID-19 Infection: Identifying Possible Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Role of ACE2 in SARS‐CoV‐2 Infection, Pathogenesis, and Antiviral Interventions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Aziridineethanamine Derivatives and Analogs for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-aziridineethanamine derivatives and their analogs, a class of compounds demonstrating significant potential in therapeutic applications, particularly as anticancer and antimicrobial agents. The inherent reactivity of the aziridine ring, a three-membered nitrogen-containing heterocycle, is central to their biological activity, primarily functioning through the alkylation of biological macromolecules. This document details their synthesis, mechanisms of action, and pharmacological activities, supported by quantitative data and detailed experimental protocols.

Core Concepts: The Chemistry and Therapeutic Potential of the Aziridine Moiety

Aziridines are highly strained, three-membered heterocyclic compounds containing a nitrogen atom. This ring strain makes them susceptible to nucleophilic ring-opening reactions, a property that is harnessed for their biological activity. This compound serves as a key scaffold, featuring a reactive aziridine ring linked to an ethylamine chain, which can be further derivatized to modulate physicochemical properties and biological targeting.

The primary mechanism of action for many biologically active aziridine derivatives is their function as alkylating agents. The nitrogen atom of the aziridine ring can be protonated, particularly in the acidic tumor microenvironment, which further activates the ring towards nucleophilic attack. This electrophilic nature allows these compounds to form covalent bonds with nucleophilic sites on biomolecules, most notably DNA. This alkylation can lead to DNA damage, inhibition of DNA replication, and ultimately, cell death, forming the basis of their anticancer properties.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves the introduction of the aziridine ring onto a precursor molecule or the modification of a pre-existing aziridine-containing scaffold. A common synthetic route involves the reaction of a primary amine with a suitable precursor containing a leaving group, leading to the formation of the aziridine ring through intramolecular cyclization.

A general synthetic approach involves the reaction of N-Boc-aziridine with a protected aminoethanol derivative, followed by deprotection and subsequent derivatization of the terminal amine. Modifications to the substituents on the aziridine ring or the ethylamine chain allow for the generation of a diverse library of analogs with varying lipophilicity, steric hindrance, and electronic properties, which can significantly influence their biological activity.

Biological Activities and Therapeutic Applications

This compound derivatives have demonstrated a broad spectrum of biological activities, with the most prominent being their anticancer and antimicrobial effects.

Anticancer Activity

The cytotoxic effects of these compounds against various cancer cell lines are well-documented. Their ability to alkylate DNA is a key driver of their anticancer potential. This DNA damage can trigger cell cycle arrest and induce apoptosis (programmed cell death). Several studies have reported the IC50 (half-maximal inhibitory concentration) values of various derivatives against a range of cancer cell lines.

Table 1: Anticancer Activity of Selected this compound Analogs

| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |

| N1-aziridinylspermidine | L1210 murine leukemia | 0.15 | |

| N1-aziridinylspermidine | HL60 human leukemia | 0.11 | |

| N8-aziridinylspermidine | L1210 murine leukemia | 0.31 | |

| N8-aziridinylspermidine | HL60 human leukemia | 0.30 |

Antimicrobial Activity

The reactivity of the aziridine ring also extends to antimicrobial applications. These compounds can alkylate essential biomolecules in bacteria, leading to the inhibition of growth and cell death. The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 2: Antimicrobial Activity of Selected Aziridine Derivatives

| Compound/Analog | Bacterial Strain | MIC (µg/mL) | Reference |

| Aziridine-thiourea derivative 3b | Staphylococcus aureus | 16-32 | |

| Aziridine-thiourea derivative 3f | Staphylococcus aureus | 16-32 | |

| Aziridine-thiourea derivative 3d | Escherichia coli | 128 |

Mechanism of Action: DNA Alkylation and Apoptosis Induction

The primary mechanism of action for the anticancer effects of this compound derivatives involves the alkylation of DNA. The process is initiated by the nucleophilic attack of DNA bases, particularly the N7 position of guanine, on the electrophilic aziridinyl carbon atom. This results in the formation of a covalent adduct, leading to distortions in the DNA helix, inhibition of DNA replication and transcription, and ultimately, the induction of apoptosis.

The DNA damage response (DDR) pathways are activated upon the detection of these DNA adducts. This can lead to cell cycle arrest, allowing time for DNA repair. However, if the damage is too extensive, the cell is directed towards apoptosis. This programmed cell death is often mediated by the activation of a cascade of enzymes called caspases.

Figure 1: Signaling pathway of this compound derivatives.

Experimental Protocols

Synthesis of N-Substituted this compound Derivatives (General Procedure)

A solution of 1-(2-aminoethyl)aziridine (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetonitrile) is cooled to 0 °C. To this solution, the desired acyl chloride or sulfonyl chloride (1.1 eq) and a base (e.g., triethylamine, 1.2 eq) are added dropwise. The reaction mixture is stirred at room temperature for a specified period (typically 2-12 hours) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-substituted this compound derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations. The cells are then treated with these dilutions for a specified incubation period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

The Double-Edged Sword: A Technical Guide to the Biological Activity of Aziridine-Containing Compounds

Executive Summary: Aziridines, three-membered saturated nitrogen heterocycles, represent a fascinating and challenging class of compounds in medicinal chemistry. Their inherent ring strain confers high reactivity, making them potent electrophiles capable of interacting with a variety of biological nucleophiles. This reactivity is the cornerstone of their diverse biological activities, which range from potent anticancer and antimicrobial effects to significant toxicity. This guide provides an in-depth exploration of the mechanisms of action, therapeutic applications, and key experimental methodologies associated with aziridine-containing compounds, offering a critical resource for researchers and professionals in drug development.

The Chemistry of Reactivity: The Aziridine Ring

The biological activity of aziridine-containing compounds is intrinsically linked to the chemical properties of the aziridine ring. The bond angles in this three-membered ring are approximately 60°, a significant deviation from the ideal 109.5° for sp³-hybridized atoms.[1][2] This geometric constraint results in substantial angle strain, estimated at 27 kcal/mol.[3] This stored energy makes the ring susceptible to nucleophilic attack, leading to ring-opening reactions.[2][3][4] This electrophilic nature allows aziridines to act as powerful alkylating agents for biological macromolecules, a feature that is central to both their therapeutic efficacy and their toxicity.[5][6]

Mechanisms of Biological Action

The high reactivity of the aziridine moiety enables it to interact with biological systems through several mechanisms, the most prominent of which is the alkylation of nucleic acids and proteins.

DNA Alkylation and Crosslinking

The primary mechanism for the anticancer activity of many aziridine-containing drugs, such as Mitomycin C and Thiotepa, is the alkylation of DNA.[5][7][8] The electrophilic aziridine ring is attacked by nucleophilic sites on DNA bases, particularly the N7 position of guanine.[5][6] Compounds with two or more aziridine groups can form covalent bonds with two different DNA bases, leading to either intrastrand or interstrand crosslinks.[5][6] These crosslinks prevent DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[5][9]

Caption: Mechanism of DNA crosslinking by aziridine-containing agents.

Enzyme Inhibition and Other Mechanisms

Beyond DNA damage, aziridine derivatives exhibit other mechanisms of action. Certain compounds have been identified as potent inhibitors of enzymes such as protein disulfide isomerase (PDIA1), cysteine proteases, and the β5 subunit of the proteasome.[4] For example, Imexon, an aziridine-containing anticancer agent, is known to bind to cellular thiols, depleting glutathione and cysteine levels.[5] This disruption of the cellular redox balance leads to elevated levels of reactive oxygen species (ROS), mitochondrial swelling, and ultimately, apoptosis.[5][9]

Therapeutic Applications

The unique reactivity of aziridines has been harnessed to develop drugs for various diseases, most notably cancer and microbial infections. Over 130 biologically active aziridine-containing compounds have been identified, showcasing their potential as drug prototypes.[3][10]

Anticancer Activity

The use of aziridines as anticancer agents is well-established.[4][8] Natural products like Mitomycin C have been used clinically for decades against a range of tumors.[2][11] Synthetic derivatives continue to be a major focus of research, with compounds showing potent activity against various cancer cell lines.

Table 1: Anticancer Activity of Selected Aziridine-Containing Compounds

| Compound/Derivative Class | Target Cell Line(s) | IC50 Value (µM) | Reference(s) |

|---|---|---|---|

| N-sugar substituted chiral aziridine (348) | Prostate (PC3) | 23.55 | [4] |

| Cervical (HeLa) | 25.88 | [4] | |

| Acyl derivative of aziridine-2-carboxylic acid (349) | - (PDIA1 inhibitor) | 26.0 | [4] |

| Trifluoromethyl-aziridine derivative (350) | Leukemia (CCRF-CEM) | 25.45 | [4] |

| Multidrug-resistant Leukemia (CEM/ADR5000) | 24.08 | [4] | |

| Proteasome β5 subunit | 13.6 | [4] | |

| Aziridine phosphine oxide (5) | Cervical (HeLa) | 6.4 | [9] |

| Endometrial (Ishikawa) | 4.6 | [9] | |

| Aziridine phosphine oxide (7) | Cervical (HeLa) | 7.1 | [9] |

| Endometrial (Ishikawa) | 10.5 | [9] |

| Aziridine-1,2,3-triazole hybrid (7n) | Human Leukemia (HL-60) | 1.47 |[12] |

Antimicrobial Activity

Several natural and synthetic aziridines have demonstrated significant antimicrobial properties.[5] Their activity spans both Gram-positive and Gram-negative bacteria, as well as some fungi.[6] The mechanism is often related to the alkylation of essential biomolecules in the microbes.

Table 2: Antimicrobial Activity of Selected Aziridine-Containing Compounds

| Compound/Derivative Class | Target Organism(s) | MIC Value (µg/mL) | Reference(s) |

|---|---|---|---|

| Aziridine derivative (345) | Mycobacterium tuberculosis | 0.5 | [13] |

| Functionalized 2-arylaziridine (346) | Enterococcus faecalis | 16 | [4][13] |

| Candida krusei | 16 | [4][13] | |

| Azirinomycin | Staphylococcus aureus, Streptococcus faecalis | Active | [5][6] |

| Azicemicin A and B | Mycobacterium smegmatis, Escherichia coli | Active |[6] |

Toxicity and Safety Considerations

The high reactivity that makes aziridines effective drugs also renders them toxic.[1] Aziridine itself is highly toxic, corrosive, and a skin irritant.[1][14] As potent alkylating agents, aziridine-containing compounds are often mutagenic and are classified as possible or known carcinogens.[2][15][16] The International Agency for Research on Cancer (IARC) classifies aziridine as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans, based on its ability to form DNA adducts and act as a direct-acting alkylating agent.[2][15] This toxicity necessitates careful consideration in drug design to maximize therapeutic effects while minimizing harm to healthy tissues.

References

- 1. Aziridine - Wikipedia [en.wikipedia.org]

- 2. Aziridines - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in the accessibility, synthetic utility, and biological applications of aziridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00424D [pubs.rsc.org]

- 5. Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea [mdpi.com]

- 7. In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemenu - Blog - Chemistry of Aziridine [clevenard.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. epa.gov [epa.gov]

- 15. Aziridine - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. useforesight.io [useforesight.io]

Theoretical Analysis of 1-Aziridineethanamine as a Potential ACE2 Inhibitor: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical framework and computational methodologies used to study the binding of small molecules, specifically focusing on 1-Aziridineethanamine, to the Angiotensin-Converting Enzyme 2 (ACE2) receptor. While direct, detailed quantitative data from peer-reviewed literature on this compound is limited in the public domain, a foundational study confirms its investigation as a potential ACE2 ligand. This paper synthesizes the established computational protocols and presents illustrative data from analogous small molecule inhibitors of ACE2 to provide a comprehensive technical summary.

A 2021 study by Isaac-Lam utilized in silico molecular docking to model the interaction between a variety of ligands, including N-(2-aminoethyl)-1-aziridine-ethanamine (NAAE), and the ACE2-SARS-CoV-2 spike protein complex.[1] This work establishes the scientific basis for considering this compound as a molecule of interest for ACE2 inhibition. The primary computational methods employed in such studies are molecular docking and molecular dynamics simulations, which together predict the binding affinity, stability, and specific molecular interactions between a ligand and its protein target.

Data Presentation: Illustrative Binding Affinity of ACE2 Inhibitors

The following tables present quantitative data from computational screening of various small molecules against the ACE2 receptor. This data is provided for illustrative purposes to represent the typical outputs of such theoretical studies, as the specific binding energy for this compound from the foundational study is not publicly available. Binding energy, typically reported in kcal/mol, is a key metric from molecular docking simulations, where a more negative value indicates a stronger, more favorable binding interaction.

Table 1: Illustrative Molecular Docking Scores of Natural Compounds against ACE2

| Compound | IUPAC Name | Binding Energy (kcal/mol) |

| Beta-sitosterol | (3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | -12.2 |

| Rutin | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranosyloxy]-4H-chromen-4-one | -10.9 |

| Luteoxanthin | (3R,3'R,6'R)-5',6'-Epoxy-5',6'-dihydro-β,ε-caroten-3,3'-diol | -10.8 |

| Violaxanthin | (1S,1'S,4S,4'S,6R,6'R)-4,4'-dihydroxy-5,6,5',6'-diepoxy-β,β-carotene | -10.8 |

| Lutein epoxide | (3S,3'R,6'R)-5',6'-Epoxy-5',6'-dihydro-β,ε-carotene-3,3'-diol | -10.7 |

| Alpha-tocopherol | (2R)-2,5,7,8-Tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydro-2H-1-benzopyran-6-ol | -10.5 |

Source: Adapted from molecular docking studies of natural compounds targeting the ACE2 receptor.[2]

Table 2: Key Amino Acid Interactions for a High-Affinity Ligand (Illustrative Example: Chrysin)

| Interacting ACE2 Residue | Type of Interaction |

| GLU37 | Hydrogen Bond, Electrostatic |

| ASP38 | Electrostatic |

| PHE40 | Van der Waals |

| TRP69 | Van der Waals |

| ALA99 | Van der Waals |

| LEU100 | Van der Waals |

| ASN103 | Hydrogen Bond |

| ASP355 | Hydrogen Bond, Electrostatic |

| ASP382 | Electrostatic |

| ALA386 | Van der Waals |

| PHE390 | Van der Waals |

| LEU391 | Van der Waals |

Source: Data synthesized from studies identifying key interaction residues for small molecules at the ACE2 binding site.[3] These residues are critical for the stable binding of inhibitors.

Experimental Protocols

The theoretical investigation of a ligand like this compound binding to ACE2 follows a structured, multi-step computational workflow. The primary stages are molecular docking, to predict the binding pose and affinity, followed by molecular dynamics simulations to assess the stability of the complex over time.

Protocol 1: Molecular Docking using AutoDock Vina

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[4] The protocol described is a standard procedure using the widely adopted AutoDock Vina software.

-

Receptor Preparation:

-

Obtain the 3D crystal structure of the human ACE2 receptor, often in complex with the SARS-CoV-2 spike protein's receptor-binding domain (RBD), from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 6M0J.

-

Using molecular modeling software such as AutoDockTools (ADT) or UCSF Chimera, remove all non-essential molecules, including water, co-crystallized ligands, and any protein chains other than ACE2.

-

Add polar hydrogens to the protein structure.

-

Compute and assign Gasteiger charges to all atoms of the receptor.

-

Save the prepared receptor structure in the PDBQT file format, which includes atomic charges and atom types.

-

-

Ligand Preparation:

-

Obtain the 3D structure of this compound. This can be done using a chemical drawing tool like ChemDraw and converting to 3D, or by downloading from a chemical database like PubChem.

-

Using ADT, detect the rotatable bonds within the ligand and assign them.

-

Merge non-polar hydrogens and assign Gasteiger charges.

-

Save the prepared ligand in the PDBQT file format.

-

-

Grid Box Generation:

-

Define a three-dimensional search space, or "grid box," that encompasses the known binding site on the ACE2 receptor.[4] This site is typically the interface where the spike protein's RBD binds.

-

The center and dimensions (x, y, z) of the grid box are specified to ensure the docking algorithm confines its search to the region of interest.

-

-

Docking Execution:

-

Use the AutoDock Vina program, providing the prepared receptor PDBQT file, the ligand PDBQT file, and the grid box configuration as inputs.

-

Vina will perform a conformational search, fitting the flexible ligand into the rigid receptor binding site multiple times to find the lowest energy conformations.

-

The program outputs a set of binding poses (typically 9-10) for the ligand, ranked by their binding affinity scores in kcal/mol.

-

-

Analysis of Results:

-

The pose with the most negative binding affinity is considered the most likely binding mode.

-

This top-ranked pose is visualized and analyzed using software like PyMOL or UCSF Chimera to identify specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of ACE2.

-

Protocol 2: Molecular Dynamics (MD) Simulation using GROMACS

MD simulations are used to assess the dynamic stability of the protein-ligand complex predicted by docking.[5] This protocol provides a time-dependent view of the molecular interactions.

-

System Preparation:

-

Use the best-ranked docked complex of ACE2 and this compound as the starting structure.

-

Select a suitable force field (e.g., CHARMM36, AMBER) to define the potential energy of the system. Generate topology files for both the protein and the ligand.

-

Place the complex in the center of a simulation box (e.g., cubic or dodecahedron) of appropriate dimensions, ensuring a minimum distance (typically 1.0 nm) between the complex and the box edges.

-

-

Solvation and Ionization:

-

Fill the simulation box with a pre-equilibrated water model, such as TIP3P.

-

Add ions (e.g., Na+ and Cl-) to neutralize the net charge of the system and mimic a physiological salt concentration (e.g., 0.15 M).

-

-

Energy Minimization:

-

Perform energy minimization of the entire system using an algorithm like steepest descent. This step removes steric clashes or inappropriate geometries created during the initial setup.

-

-

System Equilibration:

-

Conduct a two-phase equilibration process. First, perform an NVT (isothermal-isochoric) ensemble simulation, where the number of particles, volume, and temperature are kept constant. This allows the solvent to equilibrate around the fixed protein-ligand complex.

-

Second, perform an NPT (isothermal-isobaric) ensemble simulation, where the number of particles, pressure, and temperature are constant. This equilibrates the system's density. Positional restraints on the protein and ligand are gradually released during this phase.

-

-

Production MD Run:

-

Run the production MD simulation for a significant duration (e.g., 100 nanoseconds) with all restraints removed.[5] Trajectory data (atomic positions, velocities, and energies) are saved at regular intervals.

-

-

Trajectory Analysis:

-

Analyze the saved trajectory to evaluate the stability of the complex. Key metrics include:

-

Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD plot indicates the complex has reached equilibrium.

-

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual amino acid residues, highlighting flexible regions of the protein.

-

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over time.

-

-

Mandatory Visualizations

The following diagrams illustrate the workflows and conceptual relationships central to the theoretical study of this compound binding to ACE2.

Caption: Computational workflow for analyzing ligand-ACE2 binding.

Caption: Hypothetical interactions of this compound in the ACE2 binding site.

References

- 1. Molecular modeling of the interaction of ligands with ACE2–SARS-CoV-2 spike protein complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of novel inhibitors of angiotensin-converting enzyme 2 (ACE-2) receptor from Urtica dioica to combat coronavirus disease 2019 (COVID-19) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Different compounds against Angiotensin-Converting Enzyme 2 (ACE2) receptor potentially containing the infectivity of SARS-CoV-2: an in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Molecular Docking and Dynamics Simulation Revealed the Potential Inhibitory Activity of ACEIs Against SARS-CoV-2 Targeting the hACE2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Aziridine Ring in Small Molecules: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The three-membered, nitrogen-containing heterocycle known as the aziridine ring is a cornerstone of modern organic synthesis and medicinal chemistry. Its inherent ring strain, a consequence of bond angles compressed to approximately 60°, imparts a unique and powerful reactivity that has been harnessed for the construction of complex molecular architectures and the development of potent therapeutic agents.[1] This technical guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and biological significance of the aziridine motif in small molecules, with a focus on practical applications for researchers in drug discovery and development.

Physicochemical Properties of Aziridines

The physicochemical properties of aziridines are significantly influenced by the substituents on both the nitrogen and carbon atoms of the ring. The high s-character of the nitrogen lone pair orbital, a result of the strained ring geometry, leads to a lower basicity (pKa of the conjugate acid of aziridine is ~7.9) compared to acyclic aliphatic amines.[2] This section summarizes key physicochemical data for a selection of representative aziridine derivatives.

| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | pKa (of conjugate acid) |

| Aziridine |  | 43.07 | 56-57[3] | 0.832[3] | 7.9[2] |

| 2-Methylaziridine |  | 57.10 | 66-67 | 0.811 | ~8.0 |

| N-Phenylaziridine |  | 119.16 | 191-192 | 1.03 | ~4.5 |

| 2-Phenylaziridine |  | 119.16 | 85-87 (at 12 mmHg) | 1.02 | Not readily available |

| N-Tosylaziridine |  | 197.25 | Decomposes | Not readily available | Not applicable (non-basic) |

Synthesis of the Aziridine Ring

The construction of the aziridine ring is a well-developed field in organic synthesis, with numerous methods available to access a wide array of substituted derivatives. Key strategies include the cyclization of 1,2-aminoalcohols and their derivatives, and the direct aziridination of alkenes. The latter has seen significant advancements through the use of transition-metal catalysts.

Transition-Metal-Catalyzed Aziridination of Alkenes

The direct transfer of a nitrene or nitrenoid group to an alkene is a highly atom-economical and efficient method for aziridine synthesis. Catalysts based on copper and rhodium are particularly prevalent and effective.

Copper complexes, often in combination with nitrogen sources like chloramine-T or [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs), are widely used for the aziridination of a broad range of olefins. The reaction mechanism is believed to proceed through a copper-nitrenoid intermediate.

Experimental Protocol: Copper-Catalyzed Aziridination of Styrene

-

Materials:

-

Copper(I) trifluoromethanesulfonate toluene complex (CuOTf·C₇H₈) (5 mol%)

-

Styrene (1.0 mmol)

-

[N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs) (1.1 mmol)

-

Anhydrous acetonitrile (5 mL)

-

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add CuOTf·C₇H₈ (0.05 mmol).

-

Add anhydrous acetonitrile (3 mL) and stir until the catalyst is dissolved.

-

Add styrene (1.0 mmol) to the solution.

-

In a separate vial, dissolve PhI=NTs (1.1 mmol) in anhydrous acetonitrile (2 mL).

-

Slowly add the PhI=NTs solution to the reaction mixture at room temperature over 10 minutes.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired N-tosyl-2-phenylaziridine.

-

Rhodium(II) carboxylate and carboxamidate complexes are highly efficient catalysts for the aziridination of alkenes, often with broader substrate scope and higher stereoselectivity compared to copper-based systems. These reactions typically employ nitrene precursors such as sulfonyl azides or sulfamates in the presence of an oxidant.

Experimental Protocol: Rhodium-Catalyzed Aziridination of Styrene

-

Materials:

-

Dirhodium(II) acetate dimer [Rh₂(OAc)₄] (1 mol%)

-

Styrene (1.0 mmol)

-

p-Toluenesulfonyl azide (TsN₃) (1.2 mmol)

-

Anhydrous dichloromethane (DCM) (5 mL)

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add [Rh₂(OAc)₄] (0.01 mmol).

-

Add anhydrous DCM (3 mL) and stir to dissolve the catalyst.

-

Add styrene (1.0 mmol) to the catalyst solution.

-

In a separate vial, carefully dissolve TsN₃ (1.2 mmol) in anhydrous DCM (2 mL). Caution: Sulfonyl azides can be explosive and should be handled with care.

-

Slowly add the TsN₃ solution to the reaction mixture at room temperature. Effervescence (N₂ evolution) will be observed.

-

Stir the reaction mixture at room temperature until the evolution of nitrogen ceases and TLC analysis indicates complete consumption of the starting material.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield N-tosyl-2-phenylaziridine.

-

Reaction Kinetics of Aziridination

The kinetics of aziridination reactions provide valuable insights into the reaction mechanism, including the nature of the reactive intermediates and the rate-determining step. The following table summarizes kinetic data for representative copper- and rhodium-catalyzed aziridination reactions.

| Catalyst System | Substrate | Nitrogen Source | Reaction Order | Activation Parameters (ΔH‡, ΔS‡) | Proposed Mechanism | Reference |

| CuOTf / bis(oxazoline) | Styrene | PhI=NTs | First order in catalyst and PhI=NTs; first order in alkene | Not reported | Stepwise via a copper-nitrenoid intermediate | [4] |

| [Rh₂(OAc)₄] | Styrene | TsN₃ | First order in catalyst and TsN₃; zero order in alkene | Not reported | Concerted nitrene transfer | [5] |

| [Fe(TPP)Cl] | Styrene | PhI=NTs | First order in catalyst and PhI=NTs; first order in alkene | Not reported | Stepwise via an iron-nitrenoid intermediate | [6] |

Reactivity of the Aziridine Ring: Nucleophilic Ring-Opening

The high ring strain of aziridines makes them susceptible to ring-opening reactions with a wide variety of nucleophiles. This reactivity is the cornerstone of their utility as synthetic intermediates, providing access to a diverse range of 1,2-difunctionalized amines. The regioselectivity of the ring-opening is influenced by the nature of the substituents on the aziridine ring, the nucleophile, and the reaction conditions (acidic or basic).

General Workflow for Aziridine Ring-Opening

Caption: General workflow for the nucleophilic ring-opening of an aziridine.

Ring-Opening with Azide

The ring-opening of aziridines with sodium azide is a valuable transformation for the synthesis of 1,2-azidoamines, which are versatile precursors to 1,2-diamines.

Experimental Protocol: Ring-Opening of N-Tosyl-2-phenylaziridine with Sodium Azide

-

Materials:

-

N-Tosyl-2-phenylaziridine (1.0 mmol)

-

Sodium azide (NaN₃) (1.5 mmol)

-

Ammonium chloride (NH₄Cl) (1.5 mmol)

-

Methanol/Water (4:1 v/v, 10 mL)

-

-

Procedure:

-

To a round-bottom flask, add N-tosyl-2-phenylaziridine (1.0 mmol), sodium azide (1.5 mmol), and ammonium chloride (1.5 mmol).

-

Add the methanol/water solvent mixture (10 mL).

-

Heat the reaction mixture to reflux (approximately 70 °C) and stir for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Add water (10 mL) to the residue and extract with ethyl acetate (3 x 15 mL).

-